molecular formula C8H5BrClN B1272055 3-bromo-5-chloro-1H-indole CAS No. 85092-82-6

3-bromo-5-chloro-1H-indole

Cat. No. B1272055
CAS RN: 85092-82-6
M. Wt: 230.49 g/mol
InChI Key: DYTMTLPTFUWUSO-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-1H-indole is a chemical compound with the CAS Number: 85092-82-6 . It has a molecular weight of 230.49 .


Synthesis Analysis

The synthesis of indole derivatives, including 3-bromo-5-chloro-1H-indole, has been a subject of interest in recent years due to their significant role in cell biology and their potential for treating various disorders . Several methods have been reported for the synthesis of 3-bromo-5-chloro-1H-indole, including electrophilic substitution and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 3-bromo-5-chloro-1H-indole is represented by the InChI code: 1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H .


Chemical Reactions Analysis

Indole derivatives, including 3-bromo-5-chloro-1H-indole, are known to undergo various chemical reactions. These reactions are often used to generate biologically active structures .


Physical And Chemical Properties Analysis

3-bromo-5-chloro-1H-indole has a molecular weight of 230.49 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 3-bromo-5-chloro-1H-indole, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties . This makes 3-bromo-5-chloro-1H-indole a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Applications

The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . Therefore, 3-bromo-5-chloro-1H-indole could potentially be used in cancer treatment .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that 3-bromo-5-chloro-1H-indole could be used in the development of new antimicrobial agents .

Antitubercular Properties

Indole derivatives have demonstrated antitubercular activities . This indicates that 3-bromo-5-chloro-1H-indole could potentially be used in the treatment of tuberculosis .

Antidiabetic Applications

Indole derivatives have shown antidiabetic activities . This suggests that 3-bromo-5-chloro-1H-indole could be used in the development of new antidiabetic drugs .

Antimalarial Properties

Indole derivatives have demonstrated antimalarial activities . This indicates that 3-bromo-5-chloro-1H-indole could potentially be used in the treatment of malaria .

Use in Histochemistry and Bacteriology

3-bromo-5-chloro-1H-indole can be used as a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This compound immediately dimerises to give an intensely blue product . This property makes it useful for detecting the activity of beta-galactosidase in histochemistry and bacteriology .

Future Directions

Indoles, including 3-bromo-5-chloro-1H-indole, have attracted increasing attention in recent years due to their significant role in cell biology and their potential for treating various disorders . The development of novel methods for their synthesis is an active area of research .

Mechanism of Action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that 3-bromo-5-chloro-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-bromo-5-chloro-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 3-bromo-5-chloro-1H-indole may have diverse molecular and cellular effects.

properties

IUPAC Name

3-bromo-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTMTLPTFUWUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376619
Record name 3-bromo-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-chloro-1H-indole

CAS RN

85092-82-6
Record name 3-bromo-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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